molecular formula C26H24ClN3O B1242992 1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one

1-(4-{13-Chloro-4-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene}piperidin-1-yl)-2-(pyridin-4-yl)ethan-1-one

Cat. No.: B1242992
M. Wt: 429.9 g/mol
InChI Key: KIFXOXSGYMUANJ-UHFFFAOYSA-N
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Description

SCH-44342 is a compound that belongs to the class of farnesyl-protein transferase inhibitors. It was initially developed by Schering-Plough Corporation and is primarily studied for its potential therapeutic applications in treating neoplasms. Farnesyl-protein transferase inhibitors are known to interfere with the post-translational modification of proteins, particularly the Ras protein, which plays a crucial role in cell growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SCH-44342 involves the preparation of a tricyclic pyridine ring system. The structure-activity relationship study of this compound has shown that various substitutions at the 3-position of the tricyclic pyridine ring can significantly affect its activity. For instance, halogen substitutions such as chloro, bromo, and iodo analogues have been found to be equipotent, while the fluoro analogue is less active .

Industrial Production Methods

the synthesis typically involves multiple steps of organic reactions, including halogenation, alkylation, and cyclization, under controlled conditions to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

Types of Reactions

SCH-44342 primarily undergoes substitution reactions, particularly at the 3-position of the tricyclic pyridine ring. The compound has been studied for its ability to inhibit the farnesylation of Ras proteins, a post-translational modification essential for the proper functioning of these proteins .

Common Reagents and Conditions

Common reagents used in the synthesis and reactions involving SCH-44342 include halogenating agents, alkylating agents, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions involving SCH-44342 are various substituted analogues of the tricyclic pyridine ring system. These analogues have been studied for their potential as farnesyl-protein transferase inhibitors .

Scientific Research Applications

SCH-44342 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:

    Chemistry: SCH-44342 serves as a valuable tool in studying the structure-activity relationship of farnesyl-protein transferase inhibitors.

    Biology: In biological research, SCH-44342 is used to study the role of farnesylation in the post-translational modification of proteins, particularly the Ras protein.

    Medicine: SCH-44342 has potential therapeutic applications in treating neoplasms.

Mechanism of Action

SCH-44342 exerts its effects by inhibiting the enzyme farnesyl-protein transferase. This enzyme is responsible for the post-translational modification of proteins, particularly the addition of a farnesyl group to the Ras protein. By inhibiting this enzyme, SCH-44342 prevents the proper functioning of Ras proteins, which are essential for cell growth and differentiation. This inhibition can interfere with the signaling pathways that promote tumor growth and proliferation .

Properties

Molecular Formula

C26H24ClN3O

Molecular Weight

429.9 g/mol

IUPAC Name

1-[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-2-pyridin-4-ylethanone

InChI

InChI=1S/C26H24ClN3O/c27-22-5-6-23-21(17-22)4-3-20-2-1-11-29-26(20)25(23)19-9-14-30(15-10-19)24(31)16-18-7-12-28-13-8-18/h1-2,5-8,11-13,17H,3-4,9-10,14-16H2

InChI Key

KIFXOXSGYMUANJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)CC4=CC=NC=C4)C5=C1C=CC=N5

Synonyms

SCH 44342
SCH-44342

Origin of Product

United States

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